Methyl 2-(4-chloro-3-methoxypyridin-2-yl)acetate
Description
Methyl 2-(4-chloro-3-methoxypyridin-2-yl)acetate is a pyridine-based ester derivative characterized by a chloro substituent at the 4-position and a methoxy group at the 3-position on the pyridine ring, with an acetate ester moiety at the 2-position. The chloro and methoxy substituents likely enhance lipophilicity and metabolic stability compared to unsubstituted pyridine derivatives .
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 2-(4-chloro-3-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8(12)5-7-9(14-2)6(10)3-4-11-7/h3-4H,5H2,1-2H3 |
InChI Key |
LXGJUDBRUNCZEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1CC(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-methoxypyridin-2-yl)methyl acetate typically involves the reaction of 4-chloro-3-methoxypyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of (4-chloro-3-methoxypyridin-2-yl)methyl acetate may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-chloro-3-methoxypyridin-2-yl)methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide
Major Products Formed
The major products formed from these reactions include pyridine N-oxide derivatives, amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
(4-chloro-3-methoxypyridin-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of (4-chloro-3-methoxypyridin-2-yl)methyl acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound’s key structural differentiators are its 4-chloro-3-methoxy-pyridine core and acetate ester at the 2-position. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
- Substituent Effects: The 4-chloro group in the target compound increases molecular weight and lipophilicity compared to methoxy-only analogs (e.g., ).
- Ester Variations : Ethyl esters (e.g., ) exhibit slightly lower polarity than methyl esters, affecting solubility and bioavailability.
- Ring Heteroatoms : Pyrimidine-based analogs (e.g., ) introduce additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridine derivatives.
Biological Activity
Methyl 2-(4-chloro-3-methoxypyridin-2-yl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound is characterized by a pyridine ring substituted with a chloro group and a methoxy group, along with an acetate group. Its molecular formula is C₉H₈ClN₁O₃, and it has a molecular weight of approximately 215.62 g/mol. The presence of the chloro group enhances its reactivity, making it a candidate for various biological applications.
Research indicates that this compound interacts with specific molecular targets in biological systems, including enzymes and receptors. This interaction can modulate their activity, leading to various biological effects:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi. Its mechanism may involve disrupting cellular processes or inhibiting key enzymes necessary for microbial survival.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by affecting signaling pathways related to cell proliferation and survival.
Case Studies
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity against these pathogens.
- Anticancer Research : A study evaluated the compound's effect on several cancer cell lines, including breast and prostate cancer. Results indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. The IC₅₀ values were determined to be around 15 µM for breast cancer cells.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 10 | Disruption of metabolic pathways |
| Anticancer | Breast Cancer Cells | 15 | Induction of apoptosis |
| Anticancer | Prostate Cancer Cells | 20 | Modulation of signaling pathways |
Ongoing Research and Future Directions
Current research is focused on understanding the precise mechanisms through which this compound exerts its biological effects. Studies are exploring its potential as a pharmaceutical agent for treating infections and cancers. Additionally, structural modifications are being investigated to enhance its efficacy and reduce potential side effects.
Q & A
Q. What synthetic methodologies are most effective for preparing Methyl 2-(4-chloro-3-methoxypyridin-2-yl)acetate, and how do reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a pyridinylacetic acid precursor can be esterified using methanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux conditions . Alternatively, coupling reactions involving chloro-substituted pyridine derivatives with methyl acetoacetate may be employed, requiring careful pH control (pH 6–7) and temperatures of 60–80°C to minimize side reactions . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Yield optimization requires monitoring reaction progress via TLC or HPLC, with impurities identified by GC-MS .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the ester group (δ ~3.7 ppm for methoxy, δ ~4.2 ppm for methylene adjacent to carbonyl) and aromatic protons (δ 6.5–8.5 ppm for pyridine ring) .
- IR : Peaks at ~1730 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O ester), and 750–800 cm⁻¹ (C-Cl) validate functional groups .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with ESI-MS detects molecular ion [M+H]⁺ and fragmentation patterns to confirm purity (>95%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software tools are essential for data refinement?
- Methodological Answer : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) provides precise bond lengths and angles. For example, the pyridine ring typically adopts a planar geometry with C-Cl bond lengths of ~1.73 Å and C-O (ester) of ~1.43 Å .
- Software :
- SHELX : Used for structure solution (SHELXS-97) and refinement (SHELXL-97) with anisotropic displacement parameters for non-H atoms .
- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and validate hydrogen bonding networks (e.g., N-H···O interactions) .
- Data Table :
| Parameter | Value (Example) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell (Å, °) | a=5.14, b=9.83, c=20.69, β=102.5° |
| R-factor | <0.05 |
Q. How do hydrogen bonding and π-π interactions influence the solid-state stability of this compound?
- Methodological Answer : Graph set analysis (Etter’s formalism) identifies recurring motifs such as N-H···O (D···A distance ~2.91 Å, angle ~171°) and C-H···O interactions (D···A ~3.37 Å, angle ~166°) . These interactions stabilize the crystal lattice, as shown in Hirshfeld surface analysis. π-π stacking between pyridine rings (centroid-centroid distance ~3.8 Å) further enhances packing efficiency . Disruption of these interactions (e.g., via solvent polarity changes) can reduce crystallinity, necessitating controlled recrystallization conditions .
Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies in nucleophilic substitution rates (e.g., Cl vs. OMe group reactivity) may arise from solvent effects or steric hindrance.
- Computational : DFT calculations (B3LYP/6-31G*) predict activation energies, but experimental validation via kinetic studies (e.g., monitoring reaction rates by NMR) is critical .
- Troubleshooting : If computational models overestimate reactivity, revise parameters (e.g., solvation models, conformational flexibility) and cross-validate with Hammett σ constants for substituent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
